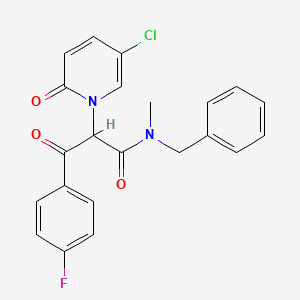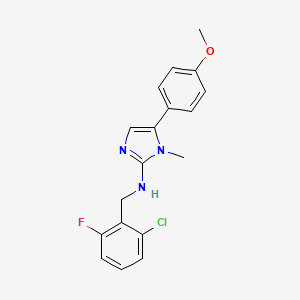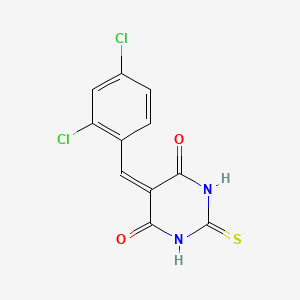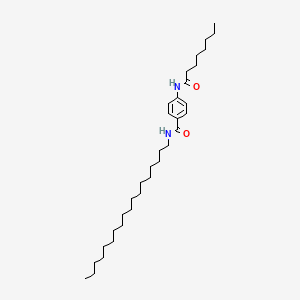![molecular formula C18H17Cl2N3O3 B15020781 (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15020781.png)
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the 2,4-dichlorophenyl group: This step involves the chlorination of phenyl compounds under controlled conditions.
Introduction of the hydroxy-methylphenyl group: This is achieved through a formylation reaction, where formamide derivatives are used.
Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions, such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H17Cl2N3O3 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-10-4-3-5-13(17(10)25)18(26)23-22-11(2)8-16(24)21-15-7-6-12(19)9-14(15)20/h3-7,9,25H,8H2,1-2H3,(H,21,24)(H,23,26)/b22-11+ |
InChI Key |
APAJUJAGJIWSMH-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020708.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B15020715.png)

![3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B15020722.png)
![N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15020727.png)
![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15020731.png)
![6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15020735.png)
![1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(piperidin-1-yl)ethanone](/img/structure/B15020736.png)
![N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)
![2-[1-(Butan-2-yl)-5,5-dimethyl-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B15020758.png)

![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)

